Pyrido[2,3-D]pyridazin-5(6H)-one
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Overview
Description
Pyrido[2,3-D]pyridazin-5(6H)-one is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Pyrido[2,3-D]pyridazin-5(6H)-one is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . The compound has been found to interact with various cancer targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cell proliferation and induction of cell death, contributing to its antitumor activity .
Biochemical Pathways
The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting the activity of key proteins in these pathways, this compound disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
Its molecular formula is c7h5n3s, with an average mass of 163200 Da and a monoisotopic mass of 163020416 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of cell death . This is achieved through the disruption of key signaling pathways involved in cell growth, proliferation, and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific studies on this compound are limited, factors such as pH, temperature, and the presence of other molecules can potentially affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-D]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their esters. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-D]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Pyrido[2,3-D]pyridazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an enzyme inhibitor, making it useful in biochemical research.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-D]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different nitrogen positioning.
Pyrido[3,2-D]pyridazine: Similar in structure but with different substitution patterns and biological activities.
Uniqueness
Pyrido[2,3-D]pyridazin-5(6H)-one is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6H-pyrido[2,3-d]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLCTHXZKHGREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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